molecular formula C12H4Cl5F B1630231 3'-FLUORO-2,3,4,5,6-PENTACHLOROBIPHENYL CAS No. 29779-02-0

3'-FLUORO-2,3,4,5,6-PENTACHLOROBIPHENYL

Cat. No.: B1630231
CAS No.: 29779-02-0
M. Wt: 344.4 g/mol
InChI Key: ZRVGANRHOPAZPH-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentachloro-3’-fluoro-1,1’-biphenyl is a halogenated biphenyl compound It is characterized by the presence of five chlorine atoms and one fluorine atom attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6-Pentachloro-3’-fluoro-1,1’-biphenyl typically involves the halogenation of biphenyl compounds. One common method is the direct fluorination and chlorination of biphenyl under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete halogenation.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the preparation of intermediate compounds followed by halogenation. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5,6-Pentachloro-3’-fluoro-1,1’-biphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex biphenyl derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2,3,4,5,6-Pentachloro-3’-fluoro-1,1’-biphenyl has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentachloro-3’-fluoro-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms can influence the compound’s binding affinity and activity, leading to various biological effects. The specific pathways involved depend on the context of its application and the biological system being studied.

Comparison with Similar Compounds

  • 2,3,4,5,6-Pentachloro-1,1’-biphenyl
  • 2,3,4,5,6-Pentachloro-4’-fluoro-1,1’-biphenyl
  • 2,3,4,5,6-Pentachloro-2’-fluoro-1,1’-biphenyl

Comparison: 2,3,4,5,6-Pentachloro-3’-fluoro-1,1’-biphenyl is unique due to the specific positioning of the fluorine atom on the biphenyl structure This positioning can influence its chemical reactivity and biological activity compared to other similar compounds

Properties

IUPAC Name

1,2,3,4,5-pentachloro-6-(3-fluorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl5F/c13-8-7(5-2-1-3-6(18)4-5)9(14)11(16)12(17)10(8)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVGANRHOPAZPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10631400
Record name 2,3,4,5,6-Pentachloro-3'-fluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29779-02-0
Record name 2,3,4,5,6-Pentachloro-3'-fluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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